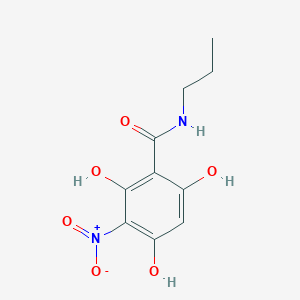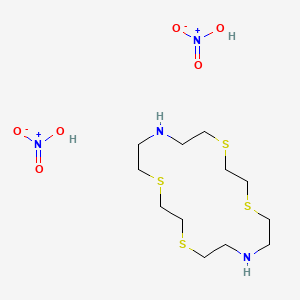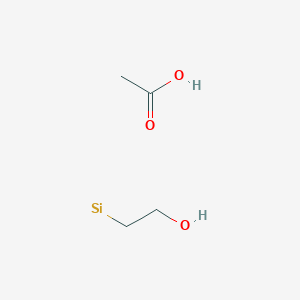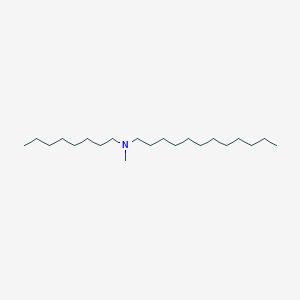
N-Methyl-N-octyldodecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-octyldodecan-1-amine is a tertiary amine with a long alkyl chain. It is a member of the amine family, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by its unique structure, where a methyl group and an octyl group are attached to the nitrogen atom, along with a dodecyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-octyldodecan-1-amine can be synthesized through several methods:
Alkylation of Amines: One common method involves the alkylation of N-methyldodecan-1-amine with an octyl halide under basic conditions.
Reductive Amination: Another method is the reductive amination of dodecanal with methylamine and octylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-octyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Acylation: It can react with acid chlorides to form amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Bases: Sodium hydride, potassium tert-butoxide.
Reducing Agents: Sodium cyanoborohydride.
Major Products
Amine Oxides: Formed through oxidation.
Amides: Formed through acylation with acid chlorides.
Aplicaciones Científicas De Investigación
N-Methyl-N-octyldodecan-1-amine has several applications in scientific research:
Surfactants: Due to its amphiphilic nature, it is used as a surfactant in various formulations.
Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.
Biological Studies: It is used in studies related to membrane interactions and permeability due to its long alkyl chain.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-octyldodecan-1-amine involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-dodecylamine: Similar structure but lacks the octyl group.
N-Octyl-N-dodecylamine: Similar structure but lacks the methyl group.
Uniqueness
N-Methyl-N-octyldodecan-1-amine is unique due to its combination of a methyl group, an octyl group, and a dodecyl chain attached to the nitrogen atom. This unique structure imparts specific physicochemical properties, making it suitable for specialized applications in surfactants and biological studies .
Propiedades
Número CAS |
183585-26-4 |
|---|---|
Fórmula molecular |
C21H45N |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
N-methyl-N-octyldodecan-1-amine |
InChI |
InChI=1S/C21H45N/c1-4-6-8-10-12-13-14-15-17-19-21-22(3)20-18-16-11-9-7-5-2/h4-21H2,1-3H3 |
Clave InChI |
QKSUQRVXZYMBBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


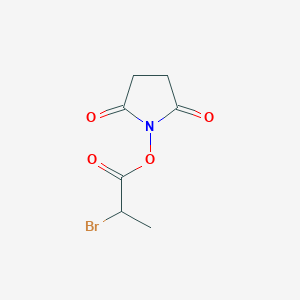
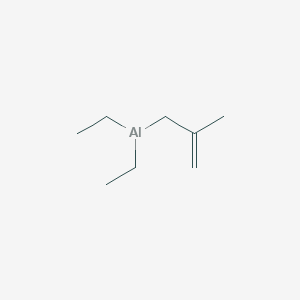
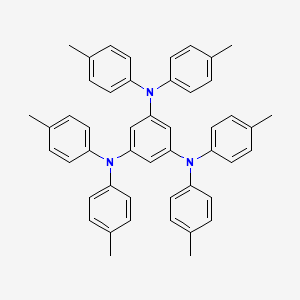
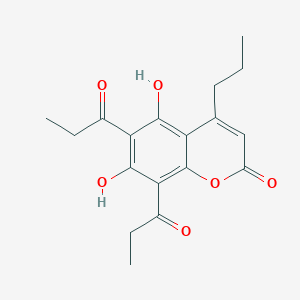
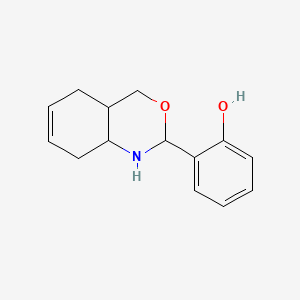
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)
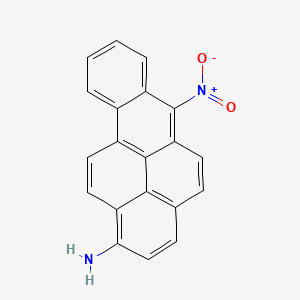
![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
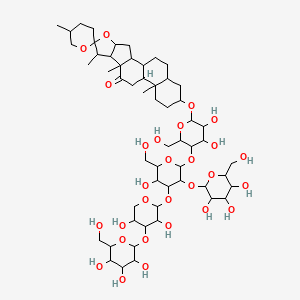
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
